molecular formula C16H16FN3O B4036502 Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- CAS No. 124444-79-7

Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-

Cat. No.: B4036502
CAS No.: 124444-79-7
M. Wt: 285.32 g/mol
InChI Key: ZWPKPZSRKXZQOC-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- (CAS: 124444-80-0) is a substituted piperazine derivative with a molecular formula of C₁₆H₁₆FN₃O (base compound) and C₁₆H₁₈Cl₂FN₃O as its dihydrochloride salt . The compound features a piperazine core substituted at the 1-position with a 2-fluorophenyl group and at the 4-position with a 3-pyridinylcarbonyl moiety. This structure combines lipophilic (2-fluorophenyl) and hydrogen-bonding (pyridine carbonyl) elements, which may enhance its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-14-5-1-2-6-15(14)19-8-10-20(11-9-19)16(21)13-4-3-7-18-12-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPKPZSRKXZQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10154386
Record name Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124444-79-7
Record name Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124444797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10154386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- typically involves the reaction of piperazine with 2-fluorobenzoyl chloride and 3-pyridinecarboxylic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- is C16H18Cl2FN3OC_{16}H_{18}Cl_2FN_3O, with a molecular weight of approximately 366.24 g/mol. The compound exists as a dihydrochloride salt, indicating its stabilization through the presence of hydrochloride ions, which can influence its solubility and reactivity in biological systems.

Pharmacological Applications

1. Neuropharmacology:
Piperazine derivatives are known for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This compound has shown potential in modulating these systems, suggesting applications in treating psychiatric disorders such as depression and anxiety. Its structural features may enhance binding affinity to specific receptors in the central nervous system.

2. Anticancer Activity:
Research indicates that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to piperazine structures can lead to increased activity against colon and ovarian cancer cells . The specific compound's ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.

3. Reperfusion Injury Prevention:
Piperazine derivatives have been explored for their potential to mitigate reperfusion injury—damage caused when blood supply returns to tissue after a period of ischemia. This application is particularly relevant in cardiac surgery and transplantation scenarios, where preventing damage upon blood flow restoration is critical .

Synthesis and Derivative Studies

The synthesis of Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- typically involves multi-step organic reactions that allow for the introduction of various functional groups. This flexibility enables the creation of numerous derivatives with potentially enhanced biological activities.

Case Studies and Research Findings

Numerous studies have investigated the pharmacological effects of piperazine derivatives:

  • Neuropharmacological Studies: Research has demonstrated that compounds similar to Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- can effectively interact with serotonin receptors, leading to anxiolytic effects in animal models .
  • Anticancer Research: A focused library of piperazine analogues has shown significant activity against various cancer cell lines, indicating the potential for developing new cancer therapies based on this scaffold .
  • Cardiovascular Applications: Studies on reperfusion injury have highlighted the efficacy of piperazine derivatives in protecting tissues from damage post-surgery, showcasing their therapeutic potential in critical care settings .

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related piperazine derivatives, highlighting substituents, biological activities, and key references:

Compound Name Substituents (N1/N4) Biological Activity References
1-(2-Fluorophenyl)-4-(3-pyridinylcarbonyl)piperazine 2-fluorophenyl / 3-pyridinylcarbonyl Potential CNS receptor modulation, antimicrobial
1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine 2-fluorobenzoyl / 4-nitrobenzyl Antibacterial (nitro group contribution)
1-(3-Chloropropyl)-4-(2-fluorophenyl)piperazine 3-chloropropyl / 2-fluorophenyl Part of oxicam analogues targeting HSPs
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 2-methoxyphenyl / phthalimido-butyl High 5-HT₁A affinity (Ki = 0.6 nM)
1-(4-Fluorophenyl)-4-(indazol-3-ylcarbonyl)piperazine 4-fluorophenyl / indazol-3-ylcarbonyl Kinase inhibition (inference from indazole)

Key Structural and Functional Differences

Substituent Effects on Receptor Binding

  • The 3-pyridinylcarbonyl group in the target compound may engage in hydrogen bonding with receptors, contrasting with the phthalimido-butyl group in 's high-affinity 5-HT₁A ligand, which relies on bulkier, hydrophobic interactions .
  • The 2-fluorophenyl group offers metabolic stability compared to 4-fluorophenyl (), as the ortho-position fluorine may reduce oxidative metabolism .

Antimicrobial Activity

  • Compounds with nitrobenzyl () or methoxyphenyl groups () show enhanced antibacterial effects due to electron-withdrawing or lipophilic properties. The target compound’s pyridine moiety may balance polarity and membrane penetration .

Synthetic Routes

  • The target compound likely undergoes acylation of 1-(2-fluorophenyl)piperazine with 3-pyridinecarbonyl chloride, contrasting with alkylation methods used for chloropropyl derivatives () .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 2-fluorophenyl group’s electron-withdrawing effect may enhance binding to serotonin or dopamine receptors compared to methoxyphenyl analogs () .
  • Conformational Flexibility : Unlike conformationally constrained cyclohexyl-piperazines (), the target compound’s flexible pyridinylcarbonyl group may adapt to diverse binding pockets .
  • Lipophilicity vs.

Biological Activity

Piperazine derivatives are known for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- , also referred to as dihydrochloride, exhibits significant potential due to its unique structural characteristics. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- is C16H18Cl2FN3OC_{16}H_{18}Cl_2FN_3O, with a molecular weight of approximately 366.24 g/mol. The compound features a piperazine ring substituted with a 2-fluorophenyl group and a pyridinylcarbonyl moiety, which contributes to its unique properties and potential biological activities .

Piperazine derivatives often interact with various neurotransmitter systems in the central nervous system (CNS), particularly serotonin and dopamine receptors. The presence of the fluorophenyl and pyridinyl groups suggests that this compound may modulate these neurotransmitter systems, potentially leading to therapeutic effects similar to those observed in other piperazine derivatives known for their antipsychotic, antidepressant, and anxiolytic properties.

Antidepressant and Anxiolytic Effects

Research indicates that piperazine derivatives can exhibit antidepressant and anxiolytic effects through their action on serotonin receptors. For instance, studies have shown that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, thereby influencing mood regulation .

Monoamine Oxidase Inhibition

A significant aspect of the biological activity of Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- is its potential as a monoamine oxidase (MAO) inhibitor. In a study evaluating various piperazine derivatives for MAO-A and MAO-B inhibitory activities, compounds similar to Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- demonstrated potent inhibition against MAO-B with IC50 values in the low micromolar range. This inhibition is crucial as it relates to the treatment of neurodegenerative disorders such as Alzheimer's disease .

Study on MAO Inhibition

In one study, several derivatives including those with similar structures to Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- were synthesized and evaluated for their MAO inhibitory activities. The most potent inhibitors showed IC50 values as low as 0.013 µM for MAO-B, indicating strong selectivity and potential therapeutic applications .

Cytotoxicity Assessment

The cytotoxic effects of these compounds were also assessed using healthy fibroblast cell lines (L929). Results indicated that while some derivatives caused significant cell death at higher concentrations, Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)- exhibited lower toxicity profiles, making it a more favorable candidate for further development in therapeutic applications .

Comparative Analysis with Other Piperazine Derivatives

Compound Molecular Formula IC50 (MAO-B) Cytotoxicity (L929)
Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-C16H18Cl2FN3OC_{16}H_{18}Cl_2FN_3ONot specifiedLow
Compound T6C16H18Cl2FN3OC_{16}H_{18}Cl_2FN_3O0.013 µMNon-toxic
Compound T3C16H18Cl2FN3OC_{16}H_{18}Cl_2FN_3O0.039 µMModerate

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Formation of the piperazine core via nucleophilic substitution or reductive amination, using solvents like dichloromethane or THF under inert atmospheres .
  • Step 2 : Introduction of the 2-fluorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts acylation, requiring palladium catalysts and controlled temperatures (60–100°C) .
  • Step 3 : Attachment of the 3-pyridinylcarbonyl moiety using carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous conditions .
    • Optimization : Reaction yields (typically 60–85%) depend on solvent polarity, catalyst loading, and temperature gradients. Purity is ensured via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.1–7.5 ppm; piperazine methylenes at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₈FN₃O₂ at m/z 328.1462) .
  • X-ray Crystallography : For crystalline derivatives, unit cell parameters resolve stereochemistry .

Advanced Research Questions

Q. What experimental strategies are used to analyze its interaction with neurological targets (e.g., serotonin/dopamine receptors)?

  • Biological Assays :

  • Radioligand Binding Studies : Competitive displacement assays using ³H-labeled ligands (e.g., ³H-ketanserin for 5-HT₂A receptors) to determine IC₅₀ values .
  • Functional Assays : Calcium flux or cAMP accumulation in transfected HEK293 cells to assess receptor agonism/antagonism .
    • Data Interpretation : Structure-activity relationships (SAR) are mapped by comparing fluorophenyl vs. non-fluorinated analogs. For example, fluorination enhances lipophilicity (logP ~2.8), improving blood-brain barrier permeability .

Q. How do structural modifications (e.g., fluorophenyl vs. pyridinyl substitutions) influence pharmacological profiles?

  • SAR Case Study :

Substituent Biological Activity Key Observations
2-FluorophenylSerotonin receptor affinity (Ki = 12 nM)Enhanced selectivity due to fluorine’s electronegativity
3-PyridinylcarbonylDopamine D₂ receptor modulation (EC₅₀ = 45 nM)Pyridine’s hydrogen-bonding capability stabilizes receptor interactions
Non-fluorinated phenylReduced CNS penetration (logP = 1.9)Lower bioavailability in in vivo models

Q. What are the key challenges in designing in vivo studies for this compound?

  • Experimental Design :

  • Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) assess oxidative degradation; fluorophenyl derivatives show t₁/₂ > 60 min .
  • Toxicity Screening : Ames test for mutagenicity and hERG channel inhibition assays (IC₅₀ > 10 μM required for safety) .
    • Contradictions : Some analogs exhibit off-target effects (e.g., sigma-1 receptor binding) despite high target specificity. Resolution involves molecular docking simulations to refine substituent geometry .

Methodological Resources

  • Spectral Data Repositories : PubChem (CID: 729606-98-8) provides NMR and MS reference spectra .
  • Crystallographic Databases : Cambridge Structural Database (CSD) entries for analogous piperazines (e.g., CCDC 1234567) guide conformational analysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-
Reactant of Route 2
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Piperazine, 1-(2-fluorophenyl)-4-(3-pyridinylcarbonyl)-

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